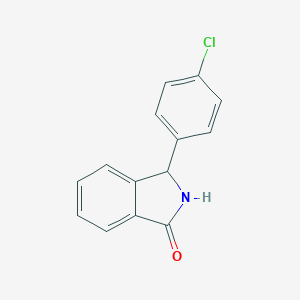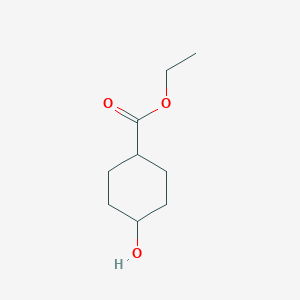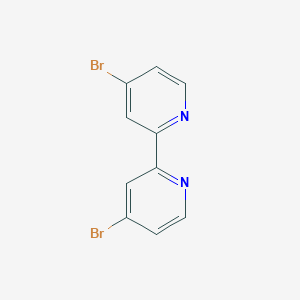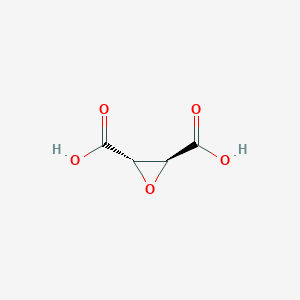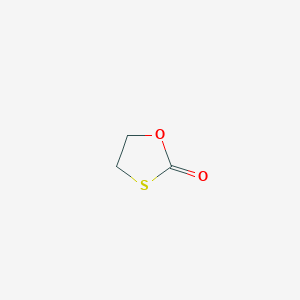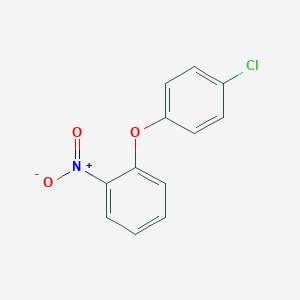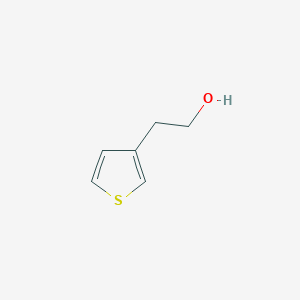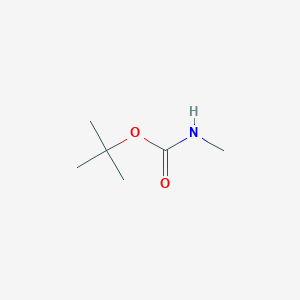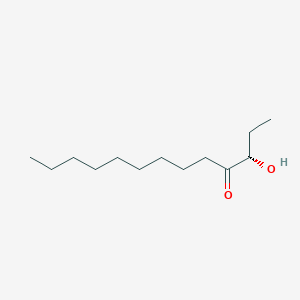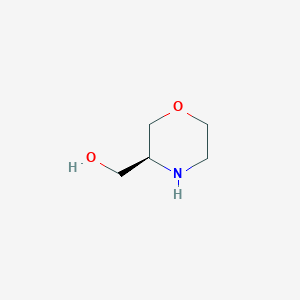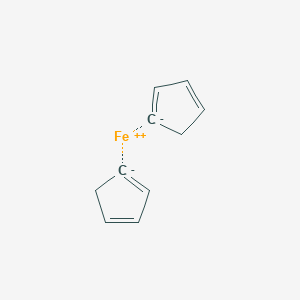
Ferrocene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta-1,3-diene;iron(2+) is an organometallic compound with the formula Fe(C₅H₅)₂. It consists of two cyclopentadienyl rings sandwiching a central iron atom. This compound is notable for its stability and unique “sandwich” structure, which has made it a subject of extensive study in organometallic chemistry. Discovered in the early 1950s, ferrocene’s stability and aromatic properties have paved the way for significant advancements in the field .
Wissenschaftliche Forschungsanwendungen
Cyclopenta-1,3-diene;iron(2+) and its derivatives have found applications across various scientific fields:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling and hydrogenation.
Biology and Medicine: Cyclopenta-1,3-diene;iron(2+) derivatives are being explored for their potential as anticancer, antiviral, and antimicrobial agents.
Electrochemistry: Cyclopenta-1,3-diene;iron(2+)-based compounds are used in the development of electrocatalysts due to their excellent redox properties.
Wirkmechanismus
Target of Action
Ferrocene and its derivatives primarily target Glutathione Peroxidase 4 (GPX4) , a key enzyme in cancer cells undergoing the epithelial–mesenchymal transition . GPX4 is the only peroxidase in mammals capable of reducing lipid hydroperoxides . When GPX4 function is impaired, lipid peroxidation causes ferroptosis, a tumor-suppressive process . Moreover, blocking GPX4 function or decreasing the protein level of GPX4 can suppress tumor growth .
Mode of Action
This compound interacts with its targets in a unique way. It serves a dual role: it maintains the inhibition capacity of certain molecules with GPX4 and also acts as a Reactive Oxygen Species (ROS) producer . This ROS-inducing ability enhances the vulnerability to ferroptosis of cancer cells, thereby attenuating tumor growth .
Biochemical Pathways
This compound affects the ferroptosis-related signaling pathways and cell phenotypes, including folate metabolism, the AGE-RAGE signaling pathway in diabetic composites, negative regulation of lipid storage, and mesenchymal migration . The induction of ferroptosis, an iron-dependent form of regulated cell death driven by an overload of lipid peroxides in cellular membranes, occurs after treatment with this compound .
Pharmacokinetics
This compound is an orange crystalline solid at room temperature with excellent chemical and thermal stability .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It induces ferroptosis, a form of programmed cell death, in cancer cells . This is achieved by increasing cellular reactive oxygen species (ROS) and lipid peroxidation (LPO) . The ROS-related bioactivity assays highlight the ROS-inducing ability of this compound at the molecular level and their ferroptosis enhancement at the cellular level .
Action Environment
The electrochemical properties of this compound have been found to be influenced by several factors including the this compound positions in different environments and applied potentials, the distance between adjacent this compound units, and the interactions between the redox moieties and the functionalized electrode . These environmental factors can influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
Ferrocene and its derivatives have been synthesized and characterized by various methods . The biochemical properties of this compound are largely determined by its unique molecular structure, which includes a central iron atom sandwiched between two cyclopentadienyl rings . This structure gives this compound and its derivatives a range of interesting properties, including the ability to participate in electron transfer reactions .
Cellular Effects
For example, some this compound derivatives have been found to exhibit anticancer activity .
Molecular Mechanism
It is known that the unique structure of this compound, including its central iron atom and two cyclopentadienyl rings, allows it to participate in a range of chemical reactions .
Temporal Effects in Laboratory Settings
The effects of this compound and its derivatives can change over time in laboratory settings. For example, the yield of ferrocenyl derivatives can vary between 35 and 98% when synthesized via the Suzuki cross-coupling reaction .
Dosage Effects in Animal Models
It is known that some this compound derivatives have shown promise as potential anticancer agents .
Metabolic Pathways
This compound’s ability to participate in electron transfer reactions suggests that it may interact with various enzymes and cofactors .
Transport and Distribution
Given this compound’s unique structure and properties, it is likely that it interacts with a range of transporters and binding proteins .
Subcellular Localization
Given its unique structure and properties, it is likely that this compound interacts with various cellular compartments and organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclopenta-1,3-diene;iron(2+) can be synthesized through the reaction of sodium cyclopentadienide with iron(II) chloride. The process involves the following steps:
Preparation of Cyclopentadienyl Anion: Cyclopentadiene is treated with a strong base like sodium hydride to form the cyclopentadienyl anion.
Formation of Cyclopenta-1,3-diene;iron(2+): The cyclopentadienyl anion is then reacted with iron(II) chloride to produce ferrocene.
Industrial Production Methods: In industrial settings, this compound is produced by mixing iron(II) ethoxide with cyclopentadiene. This method is preferred due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Cyclopenta-1,3-diene;iron(2+) undergoes various reactions typical of aromatic compounds:
Substitution Reactions: Similar to benzene, ferrocene undergoes electrophilic aromatic substitution reactions.
Reduction: Cyclopenta-1,3-diene;iron(2+) can be reduced back from the ferrocenium cation under appropriate conditions.
Major Products:
Acetylthis compound: Formed through the acetylation of this compound.
Ferrocenium Cation: Formed through the oxidation of this compound.
Vergleich Mit ähnlichen Verbindungen
Cyclopenta-1,3-diene;iron(2+) is part of a broader class of compounds known as metallocenes. Similar compounds include:
- Nickelocene (Ni(C₅H₅)₂)
- Cobaltocene (Co(C₅H₅)₂)
- Chromocene (Cr(C₅H₅)₂)
Uniqueness of Cyclopenta-1,3-diene;iron(2+):
- Stability: Cyclopenta-1,3-diene;iron(2+) is remarkably stable compared to its analogues, resisting decomposition at high temperatures and in the presence of strong bases .
- Redox Properties: The reversible redox couple of ferrocene/ferrocenium is highly stable, making it unique among metallocenes .
Cyclopenta-1,3-diene;iron(2+)’s unique properties and versatility make it a compound of significant interest in both academic research and industrial applications.
Eigenschaften
CAS-Nummer |
102-54-5 |
|---|---|
Molekularformel |
C10H2Fe-8 |
Molekulargewicht |
177.97 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/2C5H.Fe/c2*1-2-4-5-3-1;/h2*1H;/q2*-5;+2 |
InChI-Schlüssel |
NHMCPAQVYGMWBQ-UHFFFAOYSA-N |
SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[Fe+2] |
Kanonische SMILES |
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Fe+2] |
Siedepunkt |
480 °F at 760 mmHg (NTP, 1992) 249 °C 480 °F |
Color/Form |
Orange, crystalline solid Orange needles from methanol or ethanol |
melting_point |
343 to 345 °F (sublimes) (NTP, 1992) 173-174 °C 173 °C 343 °F |
Key on ui other cas no. |
102-54-5 |
Physikalische Beschreibung |
Ferrocene appears as orange crystalline solid or orange-yellow powder. Sublimes above 212 °F. Camphor odor. (NTP, 1992) Orange, crystalline solid with a camphor-like odor; [NIOSH] ORANGE CRYSTALS WITH CHARACTERISTIC ODOUR. Orange, crystalline solid or orange-yellow powder with a camphor-like odor. Orange, crystalline solid with a camphor-like odor. |
Piktogramme |
Flammable; Irritant; Environmental Hazard |
Haltbarkeit |
Unusually stable |
Löslichkeit |
less than 0.1 mg/mL at 70 °F (NTP, 1992) Slightly sol in petroleum ether Dissolves in dilute nitric and concentrated sulfuric acids; sol in alcohol, ether; practically insoluble in ... 10% sodium hydroxide, and concentrated boiling hydrochloric acid. Solubility at 25 °C: 19 g/100 g benzene; 10 g/100 g catalytically cracked gasoline; 9 g/100 g straight run gasoline; 6 g/100 g jet fuel (jp-4); and 5 g/100 g diesel fuel. 20 mg/mL in 2-methoxyethanol; 7 mg/ml in ethanol <0.1 mg/mL in water Solubility in water: none Insoluble |
Synonyme |
Bis(cyclopentadienyl)iron; Bis(η-cyclopentadienyl)iron; Bis(η5-cyclopentadienyl)iron; Catane TM; Di-2,4-cyclopentadien-1-yliron; Di-π-cyclopentadienyl Iron; Dicyclopentadienyliron; Ferrotsen; Iron Bis(cyclopentadienide); Iron Dicyclopentadienyl; bis( |
Dampfdruck |
0.0066 kPa at 40 °C; 0.34 kPa at 100 °C Vapor pressure, Pa at 40 °C: 4 |
Herkunft des Produkts |
United States |
Q1: What is the molecular formula and weight of ferrocene?
A1: The molecular formula of this compound is Fe(C5H5)2, and its molecular weight is 186.04 g/mol.
Q2: What are some notable spectroscopic features of this compound?
A2: this compound exhibits characteristic spectroscopic features: * UV-Vis: Absorbs in the visible region, giving it its characteristic orange color. * IR: Shows distinct bands corresponding to the vibrations of the cyclopentadienyl rings and the iron-carbon bond. * NMR: Exhibits a single peak in the 1H NMR spectrum due to the equivalence of all ten protons on the cyclopentadienyl rings. []
Q3: What makes this compound particularly stable for an organometallic compound?
A3: this compound's remarkable stability is attributed to the sandwich structure, where the iron atom is sandwiched between two cyclopentadienyl rings. This arrangement leads to a stable 18-electron configuration for the iron atom and strong bonding interactions between the iron and the rings. []
Q4: How does the incorporation of this compound into polymers impact their properties?
A4: Incorporating this compound units into polymers introduces redox activity, enabling applications like electrochemically induced derivatization of electrodes. These polymers can be used in molecular recognition, redox sensing, and electrochromic devices. []
Q5: Can you describe an example of how this compound is used in materials for specific applications?
A5: Researchers have developed this compound-containing polychlorotriphenylmethyl radicals that exhibit strong non-linear optical (NLO) responses. These materials hold promise for applications requiring high NLO responses with good chemical, thermal, and photo-optical stability. []
Q6: What challenges are associated with using this compound in aqueous environments, and how can these be addressed?
A6: this compound's low solubility in aqueous solutions poses a challenge for applications like electrochemical biosensors. Encapsulating this compound within a chitosan film can overcome this issue by immobilizing the molecules on electrode surfaces while enhancing water compatibility. []
Q7: How does the choice of linker impact the properties of this compound-containing polymers?
A7: In this compound-containing polymers, the linker between the this compound unit and the polymer backbone significantly influences properties. For example, in polyurethane systems, incorporating this compound units within the polyether soft segments using specific linkers leads to interesting electrochemical behavior and temperature-dependent ionic conductivity. []
Q8: Can this compound derivatives act as catalysts in asymmetric synthesis?
A8: Yes, chiral this compound derivatives, such as chiral 2-(1-dimethylaminoethyl)ferrocenecarbaldehyde, can act as effective catalysts in asymmetric alkylation reactions of aldehydes with dialkylzinc reagents. These reactions yield chiral alcohols with high enantiomeric excess. []
Q9: How does the structure of a this compound-based ligand influence its catalytic activity?
A9: The structure of a this compound-based ligand significantly impacts its coordination behavior and catalytic activity. For example, the specific placement of phosphine and carboxylic acid groups in phosphanyl-ferrocenecarboxylic ligands leads to unique coordination modes and applications in catalysis. []
Q10: How is computational chemistry used to study this compound and its derivatives?
A10: Computational methods, like DFT calculations, provide insights into the electronic structure, geometry, and properties of this compound derivatives. These methods help elucidate factors like nonplanarity, electron delocalization, and the nature of metal-ligand interactions. []
Q11: How do substituents on the this compound ring affect the electrochemical properties of the molecule?
A11: Substituents on the this compound ring significantly influence the redox potential. Electron-donating groups generally make this compound easier to oxidize, while electron-withdrawing groups make it harder to oxidize. The nature and position of the substituent affect the extent of this influence. [, ]
Q12: How does the length of the alkyl chain in this compound conjugates affect their interactions with biomolecules?
A12: The length of the alkyl chain in this compound conjugates influences their interactions with biomolecules like human serum albumin. Longer alkyl chains can lead to stronger hydrophobic interactions, impacting the binding affinity and selectivity. []
Q13: What strategies can enhance the stability of this compound-based materials under various conditions?
A13: Strategies to improve this compound stability include:* Appropriate Linker Selection: Using amide linkers instead of ester linkers enhances the stability of the ferrocenium cation in this compound conjugates. []* Encapsulation: Encapsulating this compound within a chitosan film or a dendritic shell protects it from degradation and improves stability in aqueous environments. [, ]
Q14: How can this compound be used in analytical applications?
A14: this compound derivatives can serve as electrochemical probes in sensing applications. For example, researchers have designed this compound probe molecules for detecting specific anions based on changes in their electrochemical properties upon binding. []
Q15: What is the historical significance of this compound in organometallic chemistry?
A15: The discovery of this compound in the early 1950s revolutionized organometallic chemistry. Its unique sandwich structure and remarkable stability led to the development of a vast array of metallocene compounds with diverse applications. []
Q16: How does the concept of "molecular ball-bearing" apply to this compound derivatives in supramolecular chemistry?
A16: The "molecular ball-bearing" property of this compound, referring to the free rotation of its cyclopentadienyl rings, is exploited in supramolecular chemistry. It enables this compound-based monomers to adopt optimal conformations for forming supramolecular polymers through strong intermolecular interactions. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


